molecular formula C8H6N2S B13104788 Quinoxaline-5-thiol CAS No. 760121-40-2

Quinoxaline-5-thiol

Cat. No.: B13104788
CAS No.: 760121-40-2
M. Wt: 162.21 g/mol
InChI Key: ADSNLQNMRSYBKC-UHFFFAOYSA-N
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Description

Quinoxaline-5-thiol is a nitrogen-containing heterocyclic compound with a thiol group attached to the fifth position of the quinoxaline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Quinoxaline-5-thiol can be synthesized through several methods. One common approach involves the reaction of 2,3-dichloroquinoxaline with thiourea under basic conditions to yield this compound. Another method includes the cyclization of o-phenylenediamine with carbon disulfide followed by oxidation to form the desired thiol compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are often employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: Quinoxaline-5-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Tetrahydroquinoxaline derivatives.

    Substitution: Thioethers, thioesters.

Scientific Research Applications

Quinoxaline-5-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of quinoxaline-5-thiol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness of Quinoxaline-5-thiol: this compound is unique due to the specific positioning of the thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This unique positioning allows for selective interactions with molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

quinoxaline-5-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2S/c11-7-3-1-2-6-8(7)10-5-4-9-6/h1-5,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADSNLQNMRSYBKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C(=C1)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60668620
Record name Quinoxaline-5(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60668620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

760121-40-2
Record name Quinoxaline-5(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60668620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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